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Compound of Interest

Compound Name: Pirquinozol

Cat. No.: B610121

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Pirquinozol, a pyrazolo[1,5-c]quinazoline
derivative with antiallergic properties, against other established mast cell stabilizing agents.
Due to the limited publicly available data on direct immunological cross-reactivity studies
involving Pirquinozol, this comparison focuses on its pharmacological profile, mechanism of
action, and potency relative to other compounds that inhibit mast cell degranulation. The
information presented is intended to support research and drug development efforts in the field
of allergic and inflammatory diseases.

Executive Summary

Pirquinozol, also known as SQ-13,847, was investigated in the early 1980s as an orally active
antiallergic compound. Its primary mechanism of action is the inhibition of IgE-mediated
histamine release from mast cells, classifying it as a mast cell stabilizer. It is important to note
that Pirquinozol is not an antihistamine and does not interact with 3-adrenergic receptors. This
guide compares Pirquinozol with well-characterized mast cell stabilizers: cromolyn sodium,
ketotifen, nedocromil, and lodoxamide. The comparison is based on their mechanism of action,
potency in inhibiting mast cell degranulation, and the experimental methodologies used to
determine these properties.

Comparison of Pharmacological Properties
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The following table summarizes the key pharmacological characteristics of Pirquinozol and
comparator mast cell stabilizers. The potency of these compounds is presented as the half-
maximal inhibitory concentration (IC50) for histamine or other mediator release from mast cells,
as reported in various in vitro studies. It is important to consider that IC50 values can vary
depending on the experimental conditions, such as the type of mast cell used (e.g., rat
peritoneal mast cells, human lung mast cells) and the stimulus for degranulation.
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Compound

Chemical Class

Mechanism of
Action

Potency (IC50) for
Histamine/Mediator
Release

Pirquinozol (SQ-
13,847)

Pyrazolo[1,5-

c]quinazoline

Inhibition of IgE-
mediated mast cell
degranulation. Acts as
a prodrug to the active
metabolite SQ 12,903.

Data not available in
publicly accessible

literature.

Cromolyn Sodium

Chromone

Inhibition of calcium
influx into mast cells,
preventing

degranulation.

~50 nM - 1000 uM
(Varies significantly
with mast cell type
and stimulus)[1][2]

Ketotifen

Benzocycloheptathiop

hene

H1-antihistamine and
mast cell stabilizer
(inhibits calcium

influx).

~10711t0 104 M
(Inhibition of >90%
histamine release
from human
conjunctival mast
cells)[3]

Nedocromil Sodium

Pyranoquinolone

Inhibition of mediator
release from various
inflammatory cells,

including mast cells.

1.5x10-8 M (for
inhibition of HRA-N
generation); modest
inhibition of histamine
release at high

concentrations (~1000
HM)[2][4]

Lodoxamide

Dicarboxylic Acid

Derivative

Mast cell stabilizer,
thought to prevent

calcium influx.

High potency,
effective at low

concentrations.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated

using the DOT language.
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In Vitro: Mast Cell Degranulation Assay | | In Vivo: Passive Cutaneous Anaphylaxis (PCA) in Rats
1. Isolate Mast Cells 1. Intradermal Injection of
(e.g., Rat Peritoneal Lavage) Anti-DNP IgE into Rat Skin
2. Sensitize Mast Cells 2. Administer Test Compound
with IgE (e.g., Pirquinozol) or Vehicle
3. Incubate with Test Compound 3. Intravenous Injection of
(e.g., Pirquinozol) or Control DNP-HSA and Evans Blue Dye
4. Challenge with Antigen 4. Measure Dye Extravasation
to Induce Degranulation (Indicator of Vascular Permeability)
5. Quantify Mediator Release : _
(e.q., Histamine ELISA) 5. Determine Percent Inhibition

6. Calculate IC50 Value

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Comparative Analysis of Pirquinozol's Cross-Reactivity
Profile with Other Mast Cell Stabilizers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610121#cross-reactivity-studies-of-pirquinozol-with-
other-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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